molecular formula C17H19ClN4O B3036742 2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide CAS No. 400076-95-1

2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide

Cat. No. B3036742
CAS RN: 400076-95-1
M. Wt: 330.8 g/mol
InChI Key: IEMJYKJLALJDEA-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It belongs to the class of organic compounds known as phenylpiperazines, which consist of a piperazine bound to a phenyl group .


Synthesis Analysis

The synthesis of this compound involves reactions of 1-methylpiperazine . In a study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic attack on pyrimidines using N-methylpiperazine . The reaction is highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

Inhibition of Glycine Transporter 1

Yamamoto et al. (2016) explored a series of compounds as potent and orally available glycine transporter 1 (GlyT1) inhibitors. One of the compounds, 2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide, demonstrated significant inhibitory activity against GlyT1, suggesting its potential application in modulating glycine levels in the central nervous system (Yamamoto et al., 2016).

Synthesis Optimization

Song (2007) focused on the synthesis of this compound, investigating optimal reaction conditions and achieving high yields and purity. This research is crucial for facilitating the large-scale production and further application of this compound in scientific studies (Song, 2007).

Antidepressant and Nootropic Agents

Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones derivatives, including compounds similar to this compound. Their study indicated these compounds' potential as antidepressant and nootropic agents, contributing to the understanding of their role in treating neuropsychiatric conditions (Thomas et al., 2016).

NF-kappaB and AP-1 Gene Expression Inhibitors

Palanki et al. (2000) investigated the structure-activity relationship of compounds, including this compound, as inhibitors of NF-kappaB and AP-1 transcription factors. This research is significant in understanding how these compounds can modulate gene expression, potentially leading to new therapeutic strategies for diseases where these pathways are dysregulated (Palanki et al., 2000).

PET Imaging for Neuroinflammation

Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a compound structurally similar to this compound. This tracer aids in imaging reactive microglia and neuroinflammation, which is vital in understanding various neuropsychiatric disorders (Horti et al., 2019).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, it is known that similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra .

Future Directions

The future directions for this compound could involve further development and testing for its potential as an anti-tubercular agent . Additionally, the synthesis process could be optimized and the compound could be evaluated against a wider range of biological targets.

properties

IUPAC Name

2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c1-21-9-11-22(12-10-21)15-7-3-2-6-14(15)20-17(23)13-5-4-8-19-16(13)18/h2-8H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMJYKJLALJDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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